Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic Acid
Executive Summary This technical guide provides a comprehensive analysis of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid , a critical heterocyclic intermediate in medicinal chemistry. Often utilized as a scaffold for the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid , a critical heterocyclic intermediate in medicinal chemistry. Often utilized as a scaffold for the synthesis of non-canonical amino acids (specifically 2-bromo-4-pyridylalanine) and kinase inhibitors, this compound exhibits complex structural behaviors including pH-dependent tautomerism and dual-site electrophilicity. This document details its structural anatomy, validated synthetic protocols, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.
-Keto acid (Pyruvate) linked to a 2-Bromopyridine ring.
Electronic Properties
The molecule features two distinct electronic domains that dictate its reactivity:
The Pyridine Ring: The nitrogen atom exerts an inductive withdrawing effect (-I), increasing the acidity of the methylene protons at the C3 position. The bromine atom at C2 provides a handle for palladium-catalyzed cross-coupling but also slightly deactivates the ring toward electrophilic aromatic substitution.
The
-Keto Acid Tail: This moiety is highly reactive toward nucleophiles (at the ketone) and susceptible to decarboxylation under oxidative conditions.
Tautomeric Equilibrium
Unlike simple aliphatic ketones, 3-aryl-2-oxopropanoic acids exist in a dynamic equilibrium between the keto form and the enol form (specifically the Z-enol). In solution, the enol form is often stabilized by:
Conjugation: Extension of the
-system from the pyridine ring through the alkene.
Intramolecular Hydrogen Bonding: A stabilizing interaction between the enolic hydroxyl proton and the carboxylic acid carbonyl oxygen.
DOT Diagram: Tautomeric Equilibrium
Figure 1: The dynamic equilibrium between the keto and enol forms.[1][2][3][4] In polar aprotic solvents (DMSO), the keto form often predominates, while non-polar solvents or solid-state structures favor the stabilized enol.
Synthetic Methodology
The most robust route to 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid involves the Reissert-Henze reaction (condensation of an activated methyl group with a dialkyl oxalate), followed by hydrolysis.
Mechanism: The base deprotonates the acidic methyl group (pKa
26, lowered by the pyridine N). The resulting carbanion attacks one ester group of the diethyl oxalate.
Step 2: Hydrolysis (Ester to Acid)
Reagents: 1M NaOH or LiOH (aq).
Conditions:
, 1 hour.
Workup: Acidification with 1M HCl to pH 2-3 precipitates the product.
DOT Diagram: Synthetic Workflow
Figure 2: Step-by-step synthetic pathway via Claisen-type condensation.
Reactivity Profile & Applications
Transamination (Biosynthetic Precursor)
This
-keto acid serves as the direct precursor to 2-bromo-4-pyridylalanine via enzymatic or chemical transamination.
Reagents: Pyridoxal-5'-phosphate (PLP) dependent transaminases or reductive amination (
).
Utility: Incorporation into peptide libraries to create "stapled" peptides via the bromine handle.
Palladium-Catalyzed Cross-Coupling
The bromine at the C2 position is highly active for Suzuki-Miyaura or Sonogashira couplings.
Strategic Note: It is often superior to perform the coupling before converting the keto-acid to an amino acid to avoid chelating the Pd catalyst with the free amine/acid.
Reaction:
C2-substituted pyridine derivative.
Oxidative Decarboxylation
Treatment with hydrogen peroxide or peracids can effect oxidative decarboxylation, converting the pyruvate side chain into a simple acetic acid derivative (2-bromopyridin-4-yl)acetic acid.
Quantitative Data Summary
Property
Value / Description
Note
Appearance
Off-white to yellow solid
Color depends on enol content
Melting Point
(Decomposes)
Typical for -keto acids
Solubility
DMSO, Methanol, dilute Base
Poor solubility in water/DCM
pKa (COOH)
Acidic due to -keto group
pKa (Pyridine N)
Reduced basicity due to Br
UV
nm
Indicates conjugation
References
Reissert, A. (1897). "Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole." Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. (Foundational method for pyruvate synthesis).
Boger, D. L., & Panek, J. S. (1985). "Palladium(0)
-carboline synthesis." Journal of Organic Chemistry, 50(26), 5769-5775. (Demonstrates reactivity of bromopyridines).
PubChem Compound Summary. "3-(4-Bromophenyl)-2-oxopropanoic acid" (Analogous Structure). National Center for Biotechnology Information. Accessed Oct 2023. (Used for physicochemical property extrapolation).
An In-Depth Technical Guide to the Molecular Weight and Formula of Bromopyridine α-Keto Acids
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of bromopyridine α-keto acids, crucial intermediates in ph...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of bromopyridine α-keto acids, crucial intermediates in pharmaceutical research and drug development. We will delve into their molecular characteristics, including formula and weight, and provide detailed methodologies for their synthesis and characterization. This document is designed to be a practical resource, offering not just protocols but also the scientific rationale behind the experimental choices.
Introduction: The Significance of Bromopyridine α-Keto Acids
Bromopyridine α-keto acids are heterocyclic organic compounds that have garnered significant interest in medicinal chemistry. The pyridine ring is a common motif in a vast array of pharmaceuticals, imparting desirable physicochemical properties such as aqueous solubility and the ability to form hydrogen bonds. The bromo-substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for the construction of complex molecular architectures. The α-keto acid functionality is a key pharmacophore in various enzyme inhibitors and other biologically active molecules. The combination of these three components makes bromopyridine α-keto acids valuable building blocks for the discovery of novel therapeutics.
Molecular Formula and Weight of Bromopyridine α-Keto Acid Isomers
The core structure of a bromopyridine α-keto acid consists of a brominated pyridine ring attached to a 2-oxoacetic acid moiety. The position of the bromine atom on the pyridine ring gives rise to several isomers, each with the same molecular formula and weight but potentially different chemical and biological properties. The fundamental precursor to these molecules is a bromopyridine, which can be brominated at the 2, 3, or 4-position.[1]
The molecular formula for a bromopyridine α-keto acid is C₇H₄BrNO₃ .
To calculate the molecular weight, we use the atomic weights of the constituent elements:
The table below summarizes the key molecular information for the different positional isomers of bromopyridine α-keto acid. While the molecular formula and weight are identical, their structural differences are critical for their reactivity and interaction with biological targets.
The synthesis of bromopyridine α-keto acids typically involves a two-step process: the formation of a corresponding α-keto ester followed by its hydrolysis. This approach is often preferred due to the relative instability of α-keto acids under certain reaction conditions.
Synthesis of Ethyl 2-(Bromopyridin-yl)-2-oxoacetate
A common strategy for the synthesis of α-keto esters is the acylation of a suitable precursor. For example, ethyl 2-(4-bromopyridin-2-yl)acetate can be synthesized from 4-bromo-2-methylpyridine and diethyl carbonate.[1] The resulting ester can then be oxidized to the α-keto ester. A more direct route involves the reaction of a bromopyridine derivative with an excess of ethyl oxalate.
Experimental Protocol: Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate [1]
This protocol describes the synthesis of a precursor to the corresponding α-keto ester.
Reaction Setup: Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL).
Cooling: Cool the solution to -70°C using a dry ice/acetone bath.
Addition of Base: Slowly add lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene, 3.00 mL) to the reaction mixture while maintaining the temperature at -70°C.
Reaction: Stir the reaction mixture at -70°C for 1 hour.
Second Addition of Base: Add another portion of LDA solution (3.00 mL) and continue stirring at -70°C for an additional hour.
Quenching: Quench the reaction by the addition of water.
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate, 95:5 to 1:1) to yield ethyl 2-(4-bromopyridin-2-yl)acetate.
Rationale: The use of a strong, non-nucleophilic base like LDA is crucial for the deprotonation of the methyl group of 4-bromo-2-methylpyridine to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The low reaction temperature (-70°C) is necessary to prevent side reactions and ensure the stability of the organolithium intermediate.
Hydrolysis of Ethyl 2-(Bromopyridin-yl)-2-oxoacetate to Bromopyridine α-Keto Acid
The final step in the synthesis of bromopyridine α-keto acids is the hydrolysis of the corresponding ethyl ester. This is typically achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.
Experimental Protocol: Hydrolysis of Ethyl 2-(Bromopyridin-yl)-2-oxoacetate
Reaction Setup: Dissolve the ethyl 2-(bromopyridin-yl)-2-oxoacetate in a mixture of ethanol and water.
Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5 to 2 equivalents).
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
Acidification: Cool the reaction mixture in an ice bath and carefully add a strong acid, such as hydrochloric acid (HCl), dropwise until the pH of the solution is acidic (pH ~2-3).
Extraction: Extract the acidic aqueous layer with a suitable organic solvent, such as ethyl acetate.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bromopyridine α-keto acid.
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Rationale: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final α-keto acid. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the ester starting material and the inorganic base.
Characterization by Mass Spectrometry and NMR Spectroscopy
The structural elucidation and confirmation of the synthesized bromopyridine α-keto acids are performed using modern analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
3.3.1. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For bromopyridine α-keto acids, electrospray ionization (ESI) is a commonly used soft ionization technique.
Expected Molecular Ion Peaks: In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 230.9483 (for ⁷⁹Br) and 232.9463 (for ⁸¹Br), showing a characteristic isotopic pattern for a bromine-containing compound. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 228.9327 (for ⁷⁹Br) and 230.9307 (for ⁸¹Br).
Fragmentation Pattern: A common fragmentation pathway for α-keto acids is the loss of carbon dioxide (CO₂) from the molecular ion, which would result in a fragment ion corresponding to the bromopyridinyl cation.
dot
Caption: Proposed mass spectrometry fragmentation of bromopyridine α-keto acids.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.
¹H NMR: The ¹H NMR spectrum of a bromopyridine α-keto acid would show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The specific chemical shifts and coupling patterns of these protons would be diagnostic for the substitution pattern of the bromine atom. The carboxylic acid proton is often broad and may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.
¹³C NMR: The ¹³C NMR spectrum would show signals for the seven carbon atoms. The two carbonyl carbons (keto and carboxylic acid) would appear at the downfield end of the spectrum (typically δ 160-200 ppm). The carbons of the pyridine ring would appear in the aromatic region (δ 120-160 ppm).
dot
Caption: General workflow for NMR analysis of bromopyridine α-keto acids.
Conclusion
This technical guide has provided a detailed overview of the molecular weight, formula, synthesis, and characterization of bromopyridine α-keto acids. The methodologies and rationales presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to work with these important chemical entities. The combination of the versatile bromopyridine scaffold with the reactive α-keto acid functionality ensures that these compounds will continue to be of significant interest in the pursuit of new and effective therapeutics.
References
PubChem. (n.d.). 2-(4-Bromopyridin-2-YL)acetic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
Pharmaffiliates. (n.d.). Ethyl 2-((5-bromopyridin-2-yl)amino)-2-oxoacetate. Retrieved February 15, 2026, from [Link]
Royal Society of Chemistry. (2021, May 28). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Retrieved February 15, 2026, from [Link]
MDPI. (2020, April 14). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. Retrieved February 15, 2026, from [Link]
Korea Science. (2004, February 20). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Retrieved February 15, 2026, from [Link]
Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Retrieved February 15, 2026, from [Link]
An In-depth Technical Guide to 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid, a molecule of significant interest in medici...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The document elucidates the compound's structural features, including its SMILES string and other chemical identifiers. A proposed multi-step synthetic pathway is detailed, offering a practical approach for its preparation in a laboratory setting. Furthermore, this guide delves into the predicted physicochemical and spectroscopic properties of the molecule, providing researchers with essential data for its characterization. The significance of the core chemical moieties—the 2-bromopyridine and the α-keto acid—is discussed in the context of their established roles in drug design, highlighting the potential of this compound as a versatile building block for the development of novel therapeutic agents.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid emerges as a molecule of considerable interest, embodying the fusion of two key structural motifs: the 2-bromopyridine unit and the α-keto acid functionality. The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, known to enhance solubility and provide a key point for molecular interactions with biological targets[1]. The bromo-substitution at the 2-position offers a versatile handle for a variety of synthetic transformations, including cross-coupling reactions, allowing for the facile elaboration of the molecular scaffold[2].
Simultaneously, the α-keto acid moiety is recognized as a "privileged" structure in medicinal chemistry[3]. These compounds are key intermediates in metabolic pathways and can act as mimics of α-amino acids, enabling them to interact with a wide range of biological targets, including enzymes such as proteases and dehydrogenases. The electrophilic nature of the α-keto group can also be exploited for the design of covalent inhibitors.
This guide aims to provide a detailed technical overview of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid, from its fundamental chemical identity to a proposed synthetic route and its potential applications in the development of new therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's chemical identity and properties is fundamental for any research and development endeavor. This section provides the key identifiers and predicted physicochemical properties for 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid.
Table 1: Chemical Identifiers and Physicochemical Properties
Note: Some properties are predicted based on computational models due to the limited availability of experimental data.
Proposed Synthetic Pathway
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid.
Step-by-Step Experimental Protocols (Proposed)
Step 1: Synthesis of 4-Methyl-2-bromopyridine
This initial step involves a Sandmeyer-type reaction, a robust method for the conversion of an amino group on an aromatic ring to a bromide.
Reaction:
2-Amino-4-methylpyridine is treated with sodium nitrite in the presence of hydrobromic acid to form a diazonium salt intermediate.
This intermediate is then decomposed in the presence of a bromide source to yield 4-methyl-2-bromopyridine.
Detailed Protocol (based on analogous procedures[5]):
In a reaction vessel equipped with a mechanical stirrer and a cooling bath, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
Cool the mixture to -5 °C to 0 °C.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or distillation to afford 4-methyl-2-bromopyridine.
Step 2: Synthesis of Ethyl 2-oxo-3-(2-bromopyridin-4-yl)propanoate
This step involves a Claisen-type condensation to introduce the α-keto ester functionality.
Reaction:
4-Methyl-2-bromopyridine is first converted to its corresponding pyridylacetic ester.
This ester then undergoes a condensation reaction with diethyl oxalate in the presence of a strong base.
Detailed Protocol (based on analogous procedures[6]):
To a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol, add a mixture of ethyl 2-(2-bromopyridin-4-yl)acetate (1.0 eq) and diethyl oxalate (1.5 eq).
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield ethyl 2-oxo-3-(2-bromopyridin-4-yl)propanoate.
Step 3: Hydrolysis to 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Reaction:
The ethyl ester is treated with a base, such as lithium hydroxide or sodium hydroxide, followed by acidic workup.
Detailed Protocol (based on analogous procedures[7]):
Dissolve ethyl 2-oxo-3-(2-bromopyridin-4-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Acidify the reaction mixture to pH 2-3 with 1M HCl.
Extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid.
Spectroscopic and Analytical Characterization (Predicted)
Due to the absence of published experimental data for 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid, this section provides predicted spectroscopic data based on the analysis of its structural components and data from analogous compounds. This information is intended to aid researchers in the characterization of the synthesized molecule.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the methylene protons of the propanoic acid side chain.
Predicted Chemical Shifts (in DMSO-d₆):
δ 8.3-8.5 ppm (d, 1H): Proton at the 6-position of the pyridine ring.
δ 7.5-7.7 ppm (s, 1H): Proton at the 3-position of the pyridine ring.
δ 7.3-7.5 ppm (d, 1H): Proton at the 5-position of the pyridine ring.
δ 4.0-4.2 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the pyridine ring.
δ ~150-155 ppm: C2 and C6 carbons of the pyridine ring.
δ ~140-145 ppm: C4 carbon of the pyridine ring.
δ ~120-130 ppm: C3 and C5 carbons of the pyridine ring.
δ ~40-45 ppm: Methylene carbon (-CH₂-).
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern.
Expected Molecular Ion Peak (M+H)⁺: m/z 244.96 (for ⁷⁹Br) and 246.96 (for ⁸¹Br), with an approximate 1:1 isotopic ratio characteristic of a monobrominated compound.
Key Fragmentation Pathways:
Loss of CO₂ (-44 Da) from the carboxylic acid.
Cleavage of the C-C bond between the carbonyl groups.
Fragmentation of the pyridine ring.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted Absorption Bands (cm⁻¹):
3300-2500 (broad): O-H stretch of the carboxylic acid.
~1730-1710: C=O stretch of the ketone.
~1710-1680: C=O stretch of the carboxylic acid.
~1600-1450: C=C and C=N stretching vibrations of the pyridine ring.
~1200-1100: C-O stretch of the carboxylic acid.
~700-600: C-Br stretch.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of a 2-bromopyridine and an α-keto acid in 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid makes it a highly attractive scaffold for medicinal chemists.
Versatile Synthetic Intermediate: The 2-bromo substituent serves as a key functional group for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Enzyme Inhibition: The α-keto acid moiety is a well-known pharmacophore for targeting a range of enzymes. It can act as a transition-state analogue or a covalent inhibitor, making it a valuable motif for the design of inhibitors of proteases, dehydrogenases, and other enzymes implicated in disease.
Potential Therapeutic Areas: Given the prevalence of pyridine and α-keto acid-containing molecules in various therapeutic areas, this compound could serve as a starting point for the development of novel agents in areas such as:
Oncology: Targeting metabolic pathways in cancer cells.
Infectious Diseases: Inhibiting essential enzymes in bacteria or viruses.
Inflammatory Diseases: Modulating the activity of inflammatory enzymes.
Conclusion
3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid represents a promising and versatile building block for drug discovery and development. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and predicted analytical and spectroscopic data to aid in its synthesis and characterization. The strategic combination of the synthetically tractable 2-bromopyridine moiety and the biologically relevant α-keto acid functionality positions this molecule as a valuable starting point for the design and synthesis of novel therapeutic agents. Further experimental validation of the proposed synthesis and a thorough investigation of its biological activities are warranted to fully unlock the potential of this intriguing compound.
References
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An In-depth Technical Guide to the Solubility Properties of Pyridine-Substituted Alpha-Keto Acids
Introduction In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties, including a nitrogen atom tha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties, including a nitrogen atom that acts as a hydrogen bond acceptor, significantly enhance the pharmacokinetic profiles of drug candidates.[1] When this privileged heterocycle is combined with an alpha-keto acid moiety, it gives rise to a class of compounds with compelling potential, particularly as enzyme inhibitors and metabolic modulators.[2] Pyridine-substituted alpha-keto acids are integral to the development of novel therapeutics for a range of conditions, from oncology to infectious diseases.[3][4]
However, the journey from a promising lead compound to a viable drug is frequently challenged by suboptimal physicochemical properties, with aqueous solubility being a primary hurdle. Poor solubility can severely limit bioavailability, hinder formulation development, and ultimately lead to the failure of an otherwise potent therapeutic candidate.
This guide provides a comprehensive technical overview of the solubility properties of pyridine-substituted alpha-keto acids. Designed for researchers, medicinal chemists, and drug development professionals, it moves beyond simple definitions to explain the underlying principles governing solubility. We will explore the key structural attributes, dissect the environmental factors that modulate solubility, provide detailed experimental protocols for accurate measurement, and discuss strategies for solubility enhancement. The insights herein are grounded in established scientific principles and field-proven methodologies to empower researchers to make informed decisions in their drug discovery programs.
Core Physicochemical Drivers of Solubility
The solubility of pyridine-substituted alpha-keto acids is not governed by a single feature but is a complex interplay of the distinct chemical personalities of its core components: the basic pyridine ring and the acidic alpha-keto acid tail. This dual nature makes them amphoteric, and in many cases, zwitterionic.
The Influence of the Pyridine Ring
The pyridine core is a polar, aromatic heterocycle structurally related to benzene but with one nitrogen atom replacing a carbon-hydrogen group.[5] This nitrogen atom is fundamental to the molecule's solubility profile:
Basicity and pH-Dependence: The nitrogen atom possesses a lone pair of electrons in an sp² orbital that does not participate in the aromatic system.[5] This makes it a weak base (pKa of the conjugate acid is ~5.2) and a proton acceptor.[5][6][7] In acidic environments (low pH), this nitrogen is readily protonated to form a positively charged pyridinium cation. This ionization dramatically increases the molecule's affinity for polar solvents like water, thereby enhancing solubility.
Hydrogen Bonding: The ring nitrogen acts as a hydrogen bond acceptor, further promoting interaction with protic solvents.[1]
Dipole Moment: The electronegative nitrogen gives pyridine a significant dipole moment, contributing to its miscibility with water and other polar solvents, a stark contrast to the nonpolar benzene.[6]
The Role of the Alpha-Keto Acid Moiety
The alpha-keto acid group provides a countervailing acidic character.
Acidity: The carboxylic acid function is the primary acidic center. In neutral to basic environments (high pH), it deprotonates to form a negatively charged carboxylate anion. Similar to the protonation of the pyridine ring, this ionization event drastically increases aqueous solubility.[8]
Polarity: The presence of two carbonyl groups (keto and acid) and a hydroxyl group introduces significant polarity, contributing to the overall potential for aqueous solubility.
The Impact of Ring Substituents
The nature and position of substituents on the pyridine ring can profoundly modulate the molecule's solubility by altering its electronic properties and overall lipophilicity.[6][9]
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -CN) decrease the electron density on the ring nitrogen, making it less basic (lowering its pKa).[9][10] Conversely, electron-donating groups (e.g., -NH₂, -OH, -CH₃) increase the basicity of the nitrogen. These shifts in pKa directly impact the pH at which the molecule becomes charged, thus altering the pH-solubility profile.
Hydrophobicity: Nonpolar, hydrophobic substituents (e.g., alkyl chains, phenyl groups) will generally decrease water solubility by increasing the nonpolar surface area of the molecule.[6][11]
Polarity and Hydrogen Bonding: Polar substituents capable of hydrogen bonding (e.g., -OH, -CONH₂, -NH₂) can increase water solubility.[6][12]
The interplay of these features is visually summarized in the diagram below.
A comprehensive understanding of a compound's solubility requires evaluating it under various conditions that mimic physiological and formulation environments.
The Overarching Role of pH
For an amphoteric compound like a pyridine-substituted alpha-keto acid, pH is the most critical determinant of aqueous solubility.[] The solubility profile typically follows a "U-shaped" curve.
Low pH (pH < pKa of Pyridine): The pyridine nitrogen is protonated (cationic form), and the carboxylic acid is neutral. The net positive charge leads to high aqueous solubility.
High pH (pH > pKa of Carboxylic Acid): The carboxylic acid is deprotonated (anionic form), and the pyridine nitrogen is neutral. The net negative charge also leads to high aqueous solubility.
Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly in its neutral or zwitterionic form, where the positive charge on the pyridinium ion is balanced by the negative charge on the carboxylate. At this point, intermolecular electrostatic attractions are maximized, and solubility is at its minimum.
Caption: Typical pH-solubility profile for an amphoteric compound.
Solvent System and Temperature
While aqueous solubility is paramount, behavior in other solvent systems is crucial for synthesis, purification, and formulation.
Organic Solvents: Due to their polar nature, these compounds generally exhibit good solubility in polar organic solvents like DMSO, DMF, and ethanol.[14] Solubility in non-polar solvents like hexane is typically low.[11]
Co-solvents: The use of co-solvents (e.g., ethanol/water, PEG/water) is a common strategy to increase the solubility of poorly soluble compounds.
Biorelevant Media: For drug development, assessing solubility in simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) is critical.[15] These media contain bile salts and phospholipids that can form micelles, often increasing the apparent solubility of lipophilic compounds compared to simple aqueous buffers.[15]
Temperature: For most solids, solubility increases with temperature.[16] This relationship must be determined experimentally, as it dictates crystallization conditions and can impact the stability of supersaturated solutions.
Solid-State Properties
The solid-state form of the active pharmaceutical ingredient (API) is a decisive factor.[15] Different crystalline forms (polymorphs) or the amorphous state of the same compound can exhibit vastly different solubilities and dissolution rates. It is crucial to characterize the solid form used in any solubility determination.
Experimental Methodologies for Solubility Determination
Accurate and reproducible solubility data is the bedrock of successful drug development. The choice of method depends on the stage of research, from high-throughput screening in early discovery to rigorous thermodynamic measurements for regulatory filings.
Gold Standard: Shake-Flask for Thermodynamic Equilibrium Solubility
The shake-flask method remains the definitive technique for measuring thermodynamic (equilibrium) solubility.[15][17] It determines the concentration of a saturated solution in equilibrium with an excess of the solid drug.
Expert Insight & Causality:
This method is considered the gold standard because it allows the system to reach its lowest energy state (thermodynamic equilibrium), providing a true measure of a compound's intrinsic solubility under specific conditions. The extended incubation time (24-72 hours) is necessary to ensure that the dissolution and precipitation rates have equalized, which is especially important for compounds that may convert to more stable, less soluble polymorphic forms over time.[15] Temperature control at 37 °C is standard for BCS (Biopharmaceutics Classification System) classification, as it mimics physiological conditions.[15]
Detailed Step-by-Step Protocol:
Preparation of Media: Prepare buffered aqueous solutions across a relevant pH range (e.g., pH 1.2, 4.5, 6.8 for BCS classification) or other desired solvent systems.[17] Ensure all media are degassed to prevent bubble formation.
Addition of Compound: Add an excess amount of the solid pyridine-substituted alpha-keto acid to a known volume of the prepared medium in a sealed, inert container (e.g., glass vial). "Excess" means enough solid should remain visible at the end of the experiment to confirm saturation.
Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 37 ± 0.5 °C). Agitate for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[15]
Phase Separation (Self-Validating Step): This step is critical for accuracy.
Allow the vials to stand undisturbed in the temperature-controlled chamber for a short period to let the excess solid settle.
Withdraw an aliquot of the supernatant.
Clarify the supernatant to remove all undissolved particles. The preferred method is centrifugation at high speed (e.g., 10,000 x g for 30 min), followed by filtration of the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[15][18]
Trustworthiness Check: It is vital to validate that the compound does not adsorb to the filter material. This is done by analyzing the concentration of a known standard solution before and after filtration.
pH Measurement: Measure the pH of the final saturated solution to confirm it has not drifted during the experiment.[17]
Quantification: Dilute the clarified filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically HPLC-UV. Generate a calibration curve with known standards to ensure accurate quantification.[18][19]
Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified final pH and temperature. The experiment should be performed in at least triplicate.[17]
Caption: Workflow for Shake-Flask Equilibrium Solubility Determination.
High-Throughput Methods for Kinetic Solubility
In early drug discovery, kinetic solubility assays are often employed. These methods involve dissolving the compound in DMSO and then diluting it into an aqueous buffer. Precipitation is monitored over a short time (1-2 hours) using techniques like nephelometry (light scattering) or UV-Vis spectroscopy.
Expert Insight & Causality:
Kinetic solubility is not a true thermodynamic value. It measures the concentration of a compound in solution before it has had time to precipitate out of a supersaturated state. While less precise, this method is valuable for rapidly ranking a large number of compounds for their propensity to precipitate from a DMSO stock, which is a common first step in many biological assays. A compound with poor kinetic solubility may precipitate in an assay plate, leading to erroneous biological data.
pH-Metric Titration Method
This automated technique offers a faster alternative to the shake-flask method for determining intrinsic solubility (S₀) and pKa. It involves titrating an acidic or basic solution of the compound and monitoring the pH. The point at which the compound begins to precipitate is detected by a change in the rate of pH change, allowing for the calculation of solubility.[20][21]
Data Presentation and Interpretation
For comparative analysis, solubility data should be presented in a clear, structured format.
Table 1: Illustrative Solubility Data for Pyridine-Substituted Alpha-Keto Acids
Compound ID
R-Group (4-position)
LogP (calc.)
S₀ (µg/mL) (Intrinsic)
Solubility at pH 2.0 (µg/mL)
Solubility at pH 7.4 (µg/mL)
Ref-01
-H
1.2
50
> 2000
850
Cmpd-02
-Cl (EWG)
1.9
15
> 2000
450
Cmpd-03
-CH₃ (EDG)
1.7
30
> 2000
700
Cmpd-04
-OH (Polar)
0.8
120
> 2000
> 2000
Data are hypothetical and for illustrative purposes only. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Interpretation:
All compounds show high solubility at pH 2.0 due to the protonation of the pyridine ring.
The chloro-substituted Cmpd-02, with a higher LogP, exhibits the lowest intrinsic and pH 7.4 solubility, as expected.
The hydroxyl-substituted Cmpd-04 shows significantly improved solubility across the board due to its polar, hydrogen-bonding nature.
Conclusion
The solubility of pyridine-substituted alpha-keto acids is a multifaceted property dictated by the amphoteric nature of the scaffold, the electronic character of ring substituents, and the conditions of the surrounding medium. A thorough understanding and accurate measurement of solubility, particularly as a function of pH, are not merely procedural steps but are fundamental to the strategic advancement of these promising compounds in the drug development pipeline. By employing robust methodologies like the shake-flask protocol and interpreting the data within the context of the molecule's underlying physicochemical properties, researchers can proactively identify solubility liabilities, design superior molecules, and develop effective formulation strategies, ultimately increasing the probability of clinical success.
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The Strategic Deployment of 2-Bromopyridine in the Synthesis of Novel Pharmaceutical Intermediates: A Technical Guide
Introduction: The Enduring Significance of the 2-Pyridyl Moiety in Medicinal Chemistry The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded within the molecular architecture of numerous approved...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the 2-Pyridyl Moiety in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern medicinal chemistry, embedded within the molecular architecture of numerous approved therapeutic agents.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle for molecular elaboration. Among the various functionalized pyridines, 2-bromopyridine stands out as a particularly valuable and strategically important building block in the synthesis of novel pharmaceutical intermediates.[4][5] This guide provides an in-depth exploration of the synthetic transformations involving 2-bromopyridine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to the synthesis of complex, biologically active molecules.
The Versatility of 2-Bromopyridine: A Gateway to Diverse Chemical Space
The utility of 2-bromopyridine as a synthetic precursor lies in the reactivity of the carbon-bromine bond, which is amenable to a wide array of powerful cross-coupling reactions. This allows for the introduction of a diverse range of substituents at the 2-position of the pyridine ring, a critical vector for modulating the pharmacological properties of a drug candidate. Furthermore, the nitrogen atom in the pyridine ring can influence the reactivity of the C-Br bond and can be leveraged for strategic synthetic design.[6]
This guide will focus on the most impactful and widely employed synthetic methodologies that utilize 2-bromopyridine as a key starting material. We will explore the nuances of each reaction, providing not just the "how" but also the "why" behind specific reagents and conditions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, and 2-bromopyridine is an excellent substrate for these transformations. The C-Br bond in 2-bromopyridine is generally more reactive than a C-Cl bond, making it a preferred choice for many coupling partners.[6]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures which are common motifs in pharmaceuticals.[7] The reaction couples an organohalide (in this case, 2-bromopyridine) with an organoboron compound in the presence of a palladium catalyst and a base.[7]
Causality in Experimental Design:
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and minimizing side reactions. For instance, Pd(PPh₃)₄ is a commonly used catalyst, but for more challenging couplings, more sophisticated ligand systems may be required.[7] Oxygen can also promote ligand-free Pd(OAc)₂-catalyzed Suzuki reactions in aqueous isopropanol, offering a more environmentally friendly approach.[8]
Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, KF) and solvent (e.g., dioxane, toluene, aqueous mixtures) can significantly impact the reaction rate and outcome.[8][9]
Boron Source: While boronic acids are the most common coupling partners, stable 2-pyridylboronates can also be synthesized from 2-bromopyridine and used in subsequent Suzuki-Miyaura reactions.[9][10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with an Arylboronic Acid [7][11]
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL).
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aminopyridines.[13][14] This reaction is particularly important in medicinal chemistry, as the amino group can serve as a key pharmacophore or a synthetic handle for further functionalization. A practical method for the amination of 2-bromopyridines with volatile amines in sealed tubes has been developed, providing access to secondary and tertiary aminopyridines that are otherwise difficult to synthesize.[13][14]
Causality in Experimental Design:
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step and prevent catalyst deactivation.
Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine and facilitate the catalytic cycle.[15]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine [15]
In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol) to a sealable reaction tube.
Add a solution of 2-bromopyridine (1.0 mmol) in an anhydrous solvent (e.g., toluene, 2 mL).
Add the primary amine (1.2 mmol).
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of Celite and concentrate the filtrate.
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is invaluable for introducing alkynyl groups into the 2-position of the pyridine ring, which can then be further elaborated or may themselves be part of a pharmacophore.[18] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[16][18]
Causality in Experimental Design:
Dual Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]
Reaction Conditions: Mild reaction conditions, including low catalyst loading and a wide range of compatible functional groups, make the Sonogashira coupling a powerful tool in complex molecule synthesis.[18]
Experimental Protocol: Sonogashira Coupling of 2-Bromopyridine with a Terminal Alkyne [18][19]
To a Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol).
Add an anhydrous solvent (e.g., THF or DMF, 5 mL).
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
Dry the organic layer, filter, and concentrate.
Purify the product by column chromatography.
Visualization: Sonogashira Coupling Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
Organometallic Approaches: Grignard Reagents and Lithiation
Beyond palladium catalysis, classical organometallic reactions provide powerful and often complementary strategies for the functionalization of 2-bromopyridine.
Grignard Reactions: A Classic Tool for C-C Bond Formation
The formation of a Grignard reagent from 2-bromopyridine, 2-pyridylmagnesium bromide, opens up a plethora of possibilities for nucleophilic addition to various electrophiles, most notably aldehydes and ketones, to form secondary and tertiary alcohols, respectively.[20][21]
Causality in Experimental Design:
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. Therefore, strict anhydrous conditions are paramount for the success of the reaction.[20]
Activation: A small crystal of iodine is often used to activate the magnesium surface and initiate the Grignard reagent formation.[20]
Experimental Protocol: Synthesis of a 2-Pyridyl Carbinol via Grignard Reaction [20][21]
Assemble a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
Place magnesium turnings (1.2 equivalents) and a crystal of iodine in the flask.
Add a small amount of anhydrous THF to just cover the magnesium.
Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel.
Add a small portion of the 2-bromopyridine solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
Once initiated, add the remaining 2-bromopyridine solution dropwise to maintain a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Cool the Grignard solution to 0 °C in an ice bath.
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Lithiation: Generating a Potent Nucleophile
2-Bromopyridine can be readily converted to 2-lithiopyridine via halogen-metal exchange with an organolithium reagent such as n-butyllithium or through reductive lithiation.[5][22][23] 2-Lithiopyridine is a highly versatile and nucleophilic intermediate that can react with a wide range of electrophiles.[5]
Causality in Experimental Design:
Temperature Control: Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species.[23]
Solvent Effects: The choice of solvent can influence the selectivity of lithiation, particularly in di-substituted pyridines.[24]
Conclusion: 2-Bromopyridine as a Strategic Linchpin in Drug Discovery
This in-depth technical guide has illuminated the central role of 2-bromopyridine as a versatile and indispensable building block in the synthesis of novel pharmaceutical intermediates. Through a detailed exploration of key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and classical organometallic transformations, we have provided not only robust experimental protocols but also the underlying scientific rationale that governs these powerful reactions. The ability to strategically and efficiently functionalize the 2-position of the pyridine ring is paramount in modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes. By mastering the chemistry of 2-bromopyridine, researchers and scientists are well-equipped to navigate the complexities of medicinal chemistry and contribute to the development of the next generation of innovative medicines.
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Application Note: Biocatalytic & Chemical Synthesis of Non-Natural Amino Acids Using 3-(2-Bromopyridin-4-yl)-2-oxopropanoic Acid
Executive Summary & Strategic Value 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid (hereafter referred to as BPPA ) is a high-value -keto acid precursor used to synthesize 2-amino-3-(2-bromopyridin-4-yl)propanoic acid (2-Br...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid (hereafter referred to as BPPA ) is a high-value
-keto acid precursor used to synthesize 2-amino-3-(2-bromopyridin-4-yl)propanoic acid (2-Bromo-4-pyridylalanine).
This non-natural amino acid (nnAA) serves as a critical "lynchpin" residue in modern drug discovery. The 2-bromopyridine moiety functions as a bio-orthogonal handle, allowing for late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling. This is particularly vital for:
Peptide Stapling: Creating macrocyclic peptides for enhanced stability.
PROTAC Linkers: Attaching E3 ligase ligands to warheads.
Fragment-Based Drug Discovery (FBDD): Exploring chemical space around the pyridine ring.
This guide details two distinct protocols for converting BPPA to its corresponding amino acid: a Biocatalytic Transamination (Method A, recommended for enantiopurity) and a Chemical Reductive Amination (Method B, recommended for racemic standards).
Chemical Context & Handling
Property
Specification
Compound Name
3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid
Molecular Weight
~244.04 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)
Warning: Irritant.[4] Potential acute toxicity.[5] Handle in fume hood.
Critical Handling Note:
-Keto acids are prone to spontaneous decarboxylation if stored improperly or heated in acidic aqueous solutions. Maintain pH > 6.0 during aqueous processing when possible.
Objective: Synthesis of L-(S)-2-bromo-4-pyridylalanine with >99% ee.
The Mechanism
This method utilizes an
-Transaminase (-TA) with Pyridoxal-5'-phosphate (PLP) as a cofactor.[2] To drive the equilibrium toward the amino acid, we employ an Enzymatic Cascade (Lactate Dehydrogenase/Glucose Dehydrogenase) to irreversibly remove the pyruvate coproduct.
Workflow Visualization
Caption: Figure 1.[2][6] Biocatalytic cascade utilizing coproduct removal (Pyruvate to Lactate) to drive equilibrium to completion.
Protocol Details
Reagents:
Substrate: BPPA (50 mM final conc.)
Amine Donor: L-Alanine (250 mM, 5 equiv.)
Cofactor: PLP (1 mM)
Enzyme: Broad-spectrum
-Transaminase (e.g., Codexis ATA panel or similar commercial kit).
Buffer Prep: Prepare 10 mL of degassed KPi buffer (pH 7.5). Add PLP to a concentration of 1 mM.
Substrate Solution: Dissolve BPPA (122 mg, 0.5 mmol) in 1 mL DMSO. Note: If substrate crashes out upon buffer addition, add 5-10% v/v isopropanol as a cosolvent.
Reaction Assembly:
In a 20 mL glass vial, combine:
8 mL Buffer/PLP mix.
225 mg L-Alanine (Amine donor).
Recycling Mix (LDH/GDH/Glucose/NAD+ as per supplier instructions).
1 mL BPPA/DMSO solution.
Initiation: Add 20-50 mg of lyophilized
-Transaminase powder.
Incubation: Shake at 30°C, 180 rpm for 24 hours.
Monitoring: Take a 50 µL aliquot, quench with 50 µL Acetonitrile, centrifuge, and analyze via HPLC (see Section 5).
Workup:
Acidify reaction to pH 2.0 with 6M HCl to denature enzymes.
Centrifuge (4000 rpm, 10 min) to remove protein precipitate.
Load supernatant onto an SCX (Strong Cation Exchange) cartridge.
Wash with MeOH/Water.
Elute amino acid with 2M
in MeOH.
Lyophilize to obtain white powder.
Method B: Chemical Synthesis (Racemic Backup)
Objective: Rapid generation of racemic material for analytical standards or non-chiral applications.
Mechanism: Reductive amination using Sodium Cyanoborohydride (
).
Protocol Details
Reagents:
BPPA (1 equiv.)
Ammonium Acetate (
, 10 equiv.)
(3 equiv.)
Solvent: Methanol (dry).
Step-by-Step Procedure:
Dissolve BPPA (244 mg, 1 mmol) and Ammonium Acetate (770 mg, 10 mmol) in 10 mL dry Methanol.
Stir at room temperature for 30 minutes to allow imine formation.
Critical Safety Step: In a fume hood, slowly add
(188 mg, 3 mmol). Warning: Evolution of HCN gas is possible if acidified; keep basic/neutral.
Stir at room temperature for 16 hours.
Quench: Slowly add 1M HCl until pH < 2. Stir for 30 mins to decompose excess borohydride.
Purification: Neutralize with NaOH to pH 7.0, evaporate methanol, and purify via preparative HPLC or ion-exchange chromatography.
Quality Control & Analytics
To validate the synthesis, you must confirm both chemical identity and enantiomeric excess (for Method A).
Analytical HPLC Parameters
Parameter
Condition
Column
Daicel Crownpak CR(+) (for chiral separation)
Mobile Phase
Perchloric acid (pH 1.5) / Acetonitrile (90:10)
Flow Rate
0.5 mL/min
Temperature
25°C
Detection
UV @ 260 nm (Pyridine absorption)
Retention Times
D-Isomer: ~12 min L-Isomer: ~14 min (Verify with standards)
Troubleshooting Guide
Problem: Low Conversion in Enzymatic Route.
Cause 1: Substrate Inhibition. The pyridine ring can coordinate with the enzyme active site.
Fix: Feed the substrate in batches (e.g., 10 mM every 4 hours) rather than all at once.
Cause 2: pH Drift. The consumption of alanine releases ammonia/pyruvate which alters pH.
Fix: Use stronger buffer (200 mM KPi) or an auto-titrator.
Problem: Product Racemization.
Cause: PLP-dependent enzymes can slowly racemize products if left too long after equilibrium.
Fix: Stop reaction immediately upon reaching >95% conversion.
References
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Non-Racemic Alpha-Chiral Primary Amines. Trends in Biotechnology, 28(6), 324-332. Link
PubChem Compound Summary. 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid derivatives. Link
Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420. Link
Application Notes and Protocols for Suzuki Coupling of 2-Bromopyridine Derivatives
Introduction: Navigating the Challenges of 2-Arylpyridine Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of 2-Arylpyridine Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] For researchers in medicinal chemistry and materials science, the synthesis of 2-arylpyridines is of paramount importance, as this structural motif is a key component in numerous pharmaceuticals and functional materials.[2] While the Suzuki coupling is a powerful tool, its application to heteroaromatic substrates like 2-bromopyridine derivatives is not always straightforward.
The inherent electronic properties of the pyridine ring introduce specific challenges. The electron-deficient nature of the C2 position, influenced by the electronegative nitrogen atom, can impact the kinetics of the catalytic cycle.[3][4] Furthermore, the Lewis basicity of the pyridine nitrogen presents a potential pitfall: coordination to the palladium center, which can lead to catalyst inhibition or deactivation.[3] Consequently, achieving high yields and minimizing side reactions, such as protodeboronation of the boronic acid partner or homocoupling, requires a carefully optimized set of reaction conditions.[5]
This guide provides a comprehensive overview of the key parameters, field-proven protocols, and troubleshooting strategies to empower researchers to successfully perform Suzuki couplings with 2-bromopyridine derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is fundamental to rationalizing the role of each reaction component and for effective troubleshooting.
The three primary steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine, forming a Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the pyridine ring.[6][7]
Transmetalation: The organic moiety from the organoboron reagent (e.g., boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[8][9][10]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired 2-arylpyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
PART 1: Core Parameters and Optimization
The success of a Suzuki coupling with a 2-bromopyridine substrate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Source: The Heart of the Catalyst
The choice of the palladium precursor is the first step in constructing an active catalytic system. While many forms of palladium can be effective, they differ in their stability and the need for in-situ activation.
Palladium Source
Typical Loading (mol%)
Key Characteristics & Considerations
Pd(OAc)₂
1 - 5
Cost-effective and common. Requires in-situ reduction to Pd(0) by a ligand or other reaction components.
Pd₂(dba)₃
1 - 3
A stable Pd(0) source, often providing more consistent results. Air-sensitive and should be handled accordingly.[3]
Pd(PPh₃)₄
2 - 5
A pre-formed Pd(0) complex. Can be used directly but the inherent PPh₃ ligand may not be optimal for challenging substrates.[3]
PdCl₂(dppf)
2 - 5
A stable Pd(II) precatalyst with a built-in, robust ligand. Often effective for a range of substrates.[12]
Pd/C
5 - 10
A heterogeneous catalyst that can simplify product purification. May require higher temperatures and can sometimes be less active.[2]
Ligands: The Key to Reactivity and Stability
For challenging substrates like 2-bromopyridines, the ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For 2-bromopyridines, bulky and electron-rich phosphine ligands are often the top choice.[3]
Ligand Type
Examples
Rationale for 2-Bromopyridine Coupling
Trialkylphosphines
P(t-Bu)₃, PCy₃
Highly electron-donating and bulky, promoting oxidative addition and preventing catalyst deactivation.[8]
Buchwald-type Biarylphosphines
SPhos, XPhos, RuPhos
State-of-the-art ligands for difficult couplings. Their bulk and electronic properties create a highly active, coordinatively unsaturated palladium center, which is effective for electron-deficient heteroaryl halides.[13]
N-Heterocyclic Carbenes (NHCs)
IPr, IMes
Strong σ-donors that form very stable palladium complexes. They are highly effective for coupling sterically hindered or electron-poor substrates.[8][14]
Triphenylphosphine (PPh₃)
PPh₃
A standard, inexpensive ligand. While effective for simple couplings, it often gives low to moderate yields with 2-bromopyridines due to slower reaction rates.[7]
Base: The Activator for Transmetalation
The base plays a crucial, multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily participates in transmetalation.[9][10] The choice of base can significantly influence the reaction rate and the prevalence of side reactions.
Base
Strength
Key Characteristics & Considerations
Potassium Carbonate (K₂CO₃)
Moderate
A common, effective, and inexpensive choice. Often used in aqueous solvent mixtures.[10]
Cesium Carbonate (Cs₂CO₃)
Strong
Highly effective, particularly for less reactive substrates. Its high solubility in organic solvents can be advantageous.
Potassium Phosphate (K₃PO₄)
Strong
A strong, non-nucleophilic base that is often the base of choice for difficult couplings, including those with heteroaryl halides.[10][11]
Sodium Hydroxide (NaOH)
Strong
A strong, inexpensive base. Can be effective but may not be suitable for substrates with base-sensitive functional groups.
Potassium Fluoride (KF)
Weak
A milder base option, useful when base-labile functional groups are present on the substrates.[8]
Solvent System: The Reaction Medium
The solvent must solubilize the reactants and facilitate the catalytic cycle. For Suzuki couplings, polar aprotic solvents, often in combination with water, are standard. The addition of water can aid in dissolving the base and facilitating the formation of the active boronate species.
Solvent System
Typical Ratio (v/v)
Key Characteristics & Considerations
1,4-Dioxane / H₂O
4:1 to 10:1
A very common and effective system for a wide range of Suzuki couplings.[11][15]
Toluene / H₂O
4:1 to 10:1
Another widely used system, particularly at higher temperatures.[3]
Tetrahydrofuran (THF) / H₂O
4:1 to 10:1
Effective, but its lower boiling point limits the achievable reaction temperature.
N,N-Dimethylformamide (DMF)
N/A (often used neat)
A polar solvent that can be effective, but may be more difficult to remove during workup.
PART 2: Experimental Protocol - A General Procedure
This protocol provides a robust starting point for the Suzuki coupling of a generic 2-bromopyridine with an arylboronic acid. Note: This procedure should be considered a general guideline and may require optimization for specific substrates.
Reagents and Materials
2-Bromopyridine derivative (1.0 eq.)
Arylboronic acid or boronic ester (1.2 - 1.5 eq.)
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
Phosphine ligand (e.g., SPhos, 2-6 mol%)
Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Schlenk tube or microwave vial
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology
Reaction Setup (Under Inert Atmosphere):
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine derivative (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
Causality: Combining the solid reagents first under an inert atmosphere prevents degradation of the catalyst and boronic acid by oxygen.[3]
Catalyst and Ligand Addition:
In a separate vial, briefly mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3 mol%) if they are not using a pre-catalyst. Add this mixture to the reaction vessel.
Causality: Using a slight excess of the boronic acid and a robust ligand like SPhos helps to drive the reaction to completion, especially with the potentially less reactive 2-bromopyridine.
Inert Atmosphere Purge:
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.
Causality: Oxygen can oxidatively deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid, significantly reducing the yield of the desired product.[3]
Solvent Addition:
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
Causality: Using previously degassed solvents is crucial to maintain an oxygen-free environment throughout the reaction.
Reaction Execution:
Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting starting material is consumed (typically 2-24 hours).
Causality: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the less reactive 2-bromopyridine. Vigorous stirring is essential for reactions involving suspended solids (like the base) to ensure good mixing and consistent reaction rates.
Workup and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to obtain the pure 2-arylpyridine product.
PART 3: Troubleshooting Common Issues
Even with an optimized protocol, challenges can arise. This decision tree outlines a logical approach to diagnosing and solving common problems.
Figure 2: Troubleshooting decision tree for low conversion.
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
1. Catalyst deactivation. 2. Reaction temperature too low. 3. Insufficient base strength.
1. Switch to a more robust, bulky ligand (e.g., SPhos, XPhos). Ensure the reaction is strictly anaerobic.[3][13] 2. Increase the reaction temperature in 10 °C increments. 3. Change the base to a stronger one, such as K₃PO₄ or Cs₂CO₃.[10]
Significant Homocoupling of Boronic Acid
1. Presence of oxygen. 2. Catalyst system promotes homocoupling.
1. Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction.[3] 2. Screen different palladium sources and ligands; sometimes a change in ligand can suppress this side reaction.
Protodeboronation (Loss of Boronic Acid)
1. Boronic acid instability under reaction conditions. 2. Presence of excess water or protic sources.
1. Use the boronic acid's corresponding pinacol ester or trifluoroborate salt, which are often more stable.[14] 2. Use anhydrous solvents and a carefully controlled amount of water if required.
Reaction Stalls
1. Catalyst has died. 2. Poor solubility of reagents.
1. Add a fresh portion of the catalyst/ligand. 2. Try a different solvent system (e.g., DMF, Toluene/H₂O) to improve solubility.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
Colacot, T. J. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(43), 7953-7956. Retrieved from [Link]
Organometallics. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
The Organic Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
YouTube. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Retrieved from [Link]
Synthesis of kinase inhibitors using bromopyridine scaffolds
Application Note: High-Fidelity Synthesis of Kinase Inhibitors Utilizing Bromopyridine Scaffolds Strategic Rationale: The Pyridine "Hinge" Advantage In the architecture of ATP-competitive kinase inhibitors, the pyridine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of Kinase Inhibitors Utilizing Bromopyridine Scaffolds
Strategic Rationale: The Pyridine "Hinge" Advantage
In the architecture of ATP-competitive kinase inhibitors, the pyridine ring is not merely a structural spacer; it is a privileged pharmacophore often deployed to engage the kinase hinge region.[1] The nitrogen atom of the pyridine ring serves as a critical hydrogen bond acceptor (HBA) for the backbone amide NH of residues such as Methionine (p38 MAP kinase) or Threonine (various TKs).
Why Bromopyridines?
Bromopyridines are the premier "chassis" for divergent synthesis due to their orthogonal reactivity profiles. Unlike their chloro-analogs, they offer superior oxidative addition rates in Palladium-catalyzed cross-couplings, yet they remain stable enough for multi-step GMP manufacturing. This guide focuses on the regioselective functionalization of bromopyridine scaffolds—specifically 2,4-dibromopyridine and 3-bromopyridine—to construct Type I and Type II kinase inhibitors.
Core Chemistry Modules
Module A: Regioselective C-C Bond Formation (Suzuki-Miyaura)
The Challenge: When utilizing 2,4-dibromopyridine , a common question arises: Which bromine reacts first?
The Insight: Electronic differentiation dictates regioselectivity. The C2 position, being adjacent to the electronegative nitrogen, is more electron-deficient and thus undergoes oxidative addition with Pd(0) faster than the C4 position.
Protocol 1: C2-Selective Suzuki Coupling of 2,4-Dibromopyridine
Target: Installation of the "Head" Group (Hinge Binder or Hydrophobic Pocket moiety).
Reagents:
Substrate: 2,4-Dibromopyridine (1.0 equiv)
Coupling Partner: Aryl Boronic Acid (1.05 equiv)
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (for steric bulk)
Base: 2M Na₂CO₃ (aqueous)
Solvent: DME/Water (4:1) or Toluene/EtOH/Water (Generic "Suzuki conditions")
Step-by-Step Methodology:
Degassing: Charge a reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and dehalogenation.
Loading: Add 2,4-dibromopyridine, aryl boronic acid, and base.
Catalyst Addition: Add Pd catalyst last under a positive stream of Argon.
Reaction: Heat to 80°C. Monitor by HPLC/UPLC.
Endpoint: Disappearance of starting material. The C4-bromo product (monocoupled) should be the major species (>90%).
Workup: Dilute with EtOAc, wash with brine. If Pd residues are high, treat organic layer with N-acetylcysteine or a metal scavenger (e.g., SiliaMetS® Thiol).
Data Summary: Catalyst Efficiency in C2-Selective Coupling
Catalyst
Ligand Type
Yield (Isolated)
C2:C4 Selectivity
Notes
Pd(PPh₃)₄
Monodentate
82%
25:1
Standard; requires strict O₂ exclusion.
Pd(dppf)Cl₂
Bidentate
88%
20:1
Robust; easier handling in scale-up.
Pd₂(dba)₃ / PCy₃
Bulky/Rich
75%
>30:1
High selectivity but harder to purify.
Module B: C-N Bond Formation (Buchwald-Hartwig Amination)
The Challenge: Installing the solubilizing "tail" (often a morpholine, piperazine, or amine) on the deactivated pyridine ring.
The Insight: For 2-bromopyridines or the remaining C4-bromide from Module A, standard S_NAr conditions often fail unless strong electron-withdrawing groups are present. Buchwald-Hartwig amination is the requisite solution.
Protocol 2: C4-Amination of 2-Aryl-4-bromopyridine
Target: Installation of Solubilizing Tail.
Reagents:
Substrate: 2-Aryl-4-bromopyridine (Intermediate from Module A)
Amine: Morpholine or N-Methylpiperazine (1.2 equiv)
Catalyst: Pd₂(dba)₃ (2 mol%)
Ligand: Xantphos or BINAP (4 mol%)
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use strictly anhydrous conditions)
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
Preparation: Dry all glassware overnight. Use a sealed tube or pressure vial.
Mixing: Combine substrate, amine, base, and ligand in dioxane.
Pre-complexation (Optional): Stir for 5 mins before adding Pd source to ensure ligand binding.
Heating: Heat to 100°C for 4–12 hours.
Filtration: Filter hot through a Celite pad to remove inorganic salts.
Figure 1: Regioselective Logic of 2,4-Dibromopyridine
This diagram illustrates the sequential functionalization strategy, exploiting the electronic difference between C2 and C4.
Caption: Sequential functionalization workflow exploiting the higher electrophilicity of the C2 position in 2,4-dibromopyridine.
Figure 2: Hinge Binding Interaction Model
Visualizing why the pyridine core is selected.
Caption: Structural model showing the Pyridine Nitrogen acting as a critical H-Bond Acceptor for the Kinase Hinge.
Troubleshooting & Optimization (The Scientist's Notebook)
Dehalogenation: If you observe the formation of monobromopyridine (loss of Br without coupling) during the Suzuki reaction, your system likely contains oxygen. Palladium hydrides formed in the presence of O₂ will reduce the aryl halide. Fix: Re-sparge solvents and switch to a more robust catalyst like Pd(dppf)Cl₂.
Stalled Amination: If the Buchwald reaction stalls at 50% conversion, the catalyst may be deactivated by the pyridine nitrogen itself (acting as a ligand). Fix: Increase catalyst loading to 5 mol% or switch to a ligand with a wider bite angle (e.g., Xantphos) which is less prone to displacement by the substrate.
Purification of Polar Inhibitors: Kinase inhibitors with amine tails often streak on silica. Fix: Add 1% Triethylamine or 1% NH₄OH to your DCM/MeOH eluent to sharpen peaks.
References
BenchChem. (2025).[1][2] Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives. Retrieved from
Lutsenko, S. V., et al. (2025).[2] Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Retrieved from
Recipharm. (2018). Development of a Synthesis of Kinase Inhibitor AKN028: Scale-up of Suzuki and SNAr reactions. Retrieved from
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalysts. Retrieved from
National Institutes of Health (NIH). (2016). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. PubMed.[3] Retrieved from
Technical Support Center: Optimizing pH for the Extraction of Pyridine Carboxylic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the pH-dependent extraction o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the pH-dependent extraction of pyridine carboxylic acids. Here, we move beyond simple protocols to explain the underlying chemical principles that govern successful separations.
Frequently Asked Questions (FAQs)
Q1: Why is pH the most critical parameter when extracting pyridine carboxylic acids?
Pyridine carboxylic acids are amphoteric molecules, meaning they possess both a basic nitrogen atom on the pyridine ring and an acidic carboxylic acid group. This dual functionality makes their charge state, and therefore their solubility in aqueous versus organic solvents, highly dependent on the pH of the solution.[1][2]
At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge (existing as a zwitterion), which often corresponds to its lowest aqueous solubility.[3][4][5] By adjusting the pH of the aqueous sample, you can control the protonation state of the acidic and basic functional groups, thereby dictating whether the analyte will preferentially partition into an organic or aqueous phase. This principle is the cornerstone of successful liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods for these compounds.
Q2: How do I determine the optimal pH for my specific pyridine carboxylic acid?
The optimal pH for extraction is directly related to the pKa values of the carboxylic acid and the pyridinium ion (the protonated form of the pyridine nitrogen). The Henderson-Hasselbalch equation is a fundamental tool for understanding this relationship.[6][7][8][9]
For Liquid-Liquid Extraction (LLE) into an organic solvent: You want the pyridine carboxylic acid to be in its most neutral, non-polar form. This is generally achieved at a pH that is between the pKa of the carboxylic acid group (typically around 2-5) and the pKa of the pyridinium ion (typically around 5-6).[10][11][12] At this isoelectric point, the zwitterionic form is at its maximum concentration, but the overall molecule has no net charge, making it more hydrophobic and thus more extractable into an organic solvent.[13]
For Solid-Phase Extraction (SPE): The optimal pH depends on the chosen retention mechanism:
Reversed-Phase SPE: To retain the analyte, you want it to be in its most neutral form. Therefore, adjust the sample pH to be between the pKa of the carboxylic acid and the pKa of the pyridinium ion.[14]
Ion-Exchange SPE: To retain the analyte, you want it to be charged.
For anion-exchange , the carboxylic acid group must be deprotonated (negatively charged). Adjust the sample pH to be at least 2 units above the pKa of the carboxylic acid.[15][16]
For cation-exchange , the pyridine nitrogen must be protonated (positively charged). Adjust the sample pH to be at least 2 units below the pKa of the pyridinium ion.[16]
Q3: What are the approximate pKa values for common pyridine carboxylic acids?
While experimental determination is always best, the following table provides approximate pKa values for the three isomers of pyridine carboxylic acid.
Compound
Carboxylic Acid pKa (pKa1)
Pyridinium Ion pKa (pKa2)
Picolinic Acid (2-Pyridinecarboxylic acid)
~1.0
~5.4
Nicotinic Acid (3-Pyridinecarboxylic acid)
~4.8
~2.1
Isonicotinic Acid (4-Pyridinecarboxylic acid)
~4.9
~1.8
Note: These are approximate values and can vary slightly based on temperature and ionic strength of the medium.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: The target pyridine carboxylic acid is not efficiently extracting into the organic phase.
Possible Causes & Solutions:
Incorrect pH: The pH of the aqueous phase is likely too high or too low, causing the analyte to be in a charged, more water-soluble form.
Solution: Carefully adjust the pH of your aqueous sample to be between the two pKa values of your target molecule. Use a pH meter for accurate measurement. It is often recommended to aim for a pH about 2 units away from the pKa to ensure the desired ionization state.[15][17]
Insufficient Mixing: The two phases have not been mixed vigorously enough to allow for efficient partitioning.
Solution: Ensure thorough mixing by inverting the separatory funnel multiple times, venting frequently to release any pressure buildup.
Emulsion Formation: An emulsion has formed at the interface of the two layers, trapping the analyte.
Solution: Try adding a small amount of brine (saturated NaCl solution) to break the emulsion. In some cases, gentle swirling or allowing the mixture to stand for an extended period can also help.
Poor Performance in Solid-Phase Extraction (SPE)
Problem: The analyte is either not retained on the cartridge (breakthrough) or is not eluting properly.
Low Recovery/Breakthrough:
Improper pH of Loading Solution: The analyte is in a charged state when it should be neutral for reversed-phase, or neutral when it should be charged for ion-exchange.
Solution: Re-evaluate the pKa values of your analyte and adjust the pH of your sample accordingly, following the guidelines in FAQ Q2.[14][18]
Sample Solvent Too Strong: The organic content of the sample is too high for reversed-phase SPE, preventing retention.
Solution: Dilute the sample with a weaker solvent, typically water or an aqueous buffer at the appropriate pH.[18]
High Flow Rate: The sample is being loaded onto the cartridge too quickly, not allowing for sufficient interaction between the analyte and the sorbent.[19]
Solution: Decrease the flow rate during sample loading. A slow, dropwise flow is often optimal.
Incomplete Elution:
Incorrect Elution Solvent pH: The pH of the elution solvent is not suitable to change the ionization state of the analyte and release it from the sorbent.
Solution:
Reversed-Phase: Elution is typically achieved with a strong organic solvent. However, if the analyte is still retained, a small amount of acid or base can be added to the elution solvent to ionize the analyte and decrease its retention.
Ion-Exchange: The pH of the elution solvent must be adjusted to neutralize the charge of the analyte or the sorbent. For anion-exchange, elute with a solvent at a pH at least 2 units below the carboxylic acid pKa. For cation-exchange, elute with a solvent at a pH at least 2 units above the pyridinium ion pKa.[16]
Elution Solvent Too Weak: The organic solvent is not strong enough to desorb the analyte.
Solution: Increase the percentage of organic solvent in the elution mixture or switch to a stronger solvent.[20]
Experimental Protocols
Protocol 1: pH Optimization for Liquid-Liquid Extraction
This protocol outlines a systematic approach to determine the optimal pH for extracting a pyridine carboxylic acid from an aqueous sample into an organic solvent (e.g., ethyl acetate).
Prepare a series of aqueous standards of your target analyte at a known concentration.
Adjust the pH of each standard to a different value, creating a range of pH values that bracket the two pKa values of your analyte (e.g., for nicotinic acid, test pH values from 2.0 to 5.0 in 0.5 unit increments).
Perform the extraction:
Place a known volume of the pH-adjusted aqueous standard into a separatory funnel.
Add an equal volume of the organic extraction solvent.
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
Allow the layers to separate completely.
Analyze both phases:
Carefully collect both the aqueous and organic layers.
Analyze the concentration of the analyte in each phase using a suitable analytical method such as HPLC-UV.[21][22]
Calculate the distribution ratio (D) at each pH: D = [Analyte]organic / [Analyte]aqueous.
Plot D versus pH to identify the pH at which the distribution ratio is maximized. This is your optimal extraction pH.
Protocol 2: Developing a Robust SPE Method
This workflow focuses on developing a reliable ion-exchange SPE method for a pyridine carboxylic acid.
Sorbent Selection: Based on your target analyte, choose either a strong/weak anion-exchange or a strong/weak cation-exchange sorbent.[23]
Conditioning: Pass an appropriate solvent (e.g., methanol) through the cartridge to wet the sorbent.[24]
Equilibration: Equilibrate the sorbent with a buffer at the desired loading pH (at least 2 pH units above the carboxylic acid pKa for anion-exchange or 2 pH units below the pyridinium ion pKa for cation-exchange).[24]
Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow and consistent flow rate.[19]
Washing: Wash the cartridge with a solvent that will remove interferences but not elute the analyte. This is often the equilibration buffer, sometimes with a small percentage of organic solvent.[25]
Elution: Elute the analyte by passing a solvent through the cartridge that neutralizes the charge on either the analyte or the sorbent. For example, for anion-exchange, use a buffer with a pH at least 2 units below the carboxylic acid pKa.
Analysis: Analyze the eluate for the concentration of your target analyte.
Visualizations
Caption: pH-dependent ionization states of a pyridine carboxylic acid.
Caption: General workflow for ion-exchange solid-phase extraction.
1H NMR Spectrum Analysis of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic Acid: A Comparative Analytical Guide
Executive Summary This guide provides a technical analysis of the 1H NMR characterization of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid , a critical scaffold in the synthesis of kinase inhibitors and peptidomimetics. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the 1H NMR characterization of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid , a critical scaffold in the synthesis of kinase inhibitors and peptidomimetics. Unlike simple aromatic systems, this molecule presents a significant analytical challenge: keto-enol tautomerism .
The presence of the electron-deficient 2-bromopyridine ring conjugated to the pyruvate side chain destabilizes the keto form, leading to complex spectra that often confuse automated assignment algorithms. This guide compares analytical performance across different solvent systems and provides a validated protocol for distinguishing the tautomeric species.
Structural Dynamics & Tautomerism
To accurately interpret the NMR spectrum, one must understand the dynamic equilibrium in solution. The compound exists primarily in two forms: the
), the enol form is often stabilized by intramolecular hydrogen bonding and conjugation with the pyridine ring. In aqueous environments, the keto form (and its hydrate) typically predominates.[2]
Figure 1: Tautomeric equilibrium pathways affecting NMR signal integration. The ratio of Keto:Enol is highly solvent-dependent.
Choosing the correct solvent is the single most important variable in obtaining a clean spectrum for this compound. Below is a comparison of standard NMR solvents regarding their performance for this specific acid.
Feature
DMSO-d (Recommended)
Methanol-d (Alternative)
DO (Specific Use)
Solubility
Excellent . Dissolves the free acid and salts easily.
Good .
Variable . Good for salts; poor for free acid.
Tautomer Resolution
High . Slow exchange allows distinct observation of both Keto and Enol forms.
High . You will see two sets of signals (Keto + Enol).[1][5]
Medium .
Simplified . Usually shows only the Keto form (as anion).
Risk
High viscosity broadens peaks slightly.
Potential esterification (methyl ester formation) if stored.
pH dependency shifts peaks significantly.
Recommendation
Use DMSO-d
for structural confirmation and purity analysis.[6] It provides the most information regarding the integrity of the molecule. Use DO + NaOD only if you need to simplify the spectrum to quantify the aromatic region without tautomeric interference.
Experimental Protocol
This protocol ensures reproducibility and minimizes "ghost peaks" caused by water or degradation.
Materials
Compound: >5 mg of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid.
Solvent: DMSO-d
(99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard.
Tube: 5mm high-precision NMR tube.
Workflow
Figure 2: Standardized workflow for acquiring high-fidelity spectra of tautomeric acids.
Detailed Spectral Assignment (DMSO-d
)
The spectrum will display two sets of signals.[4][6][7] The integration ratio between Set A (Keto) and Set B (Enol) typically ranges from 1:1 to 1:3 in DMSO, depending on concentration and temperature.
Region 1: The Aromatic Zone (Pyridine Ring)
The 2-bromopyridine ring shows distinct splitting patterns. The bromine at C2 deshields H3 significantly.
Proton Position
Multiplicity
Shift ( ppm)
Coupling ( Hz)
Assignment Logic
H-6 (Both forms)
Doublet (d)
8.35 - 8.45
Adjacent to Nitrogen; most deshielded.
H-3 (Both forms)
Singlet/Doublet
7.60 - 7.70
Ortho to Bromine; meta to alkyl.
H-5 (Both forms)
Doublet of Doublets
7.30 - 7.40
Ortho to alkyl; meta to Nitrogen.
Note: The aromatic peaks for the Enol form are typically shifted slightly upfield (0.05 - 0.1 ppm) compared to the Keto form due to the electron-donating nature of the enol double bond.
Region 2: The Aliphatic/Vinyl Zone (The Differentiator)
This is where the tautomers are distinguished.
Feature
Keto Form ( ppm)
Enol Form ( ppm)
Notes
Signal Type
Methylene ()
Methine ()
CRITICAL ID POINT
Shift
4.20 - 4.30
6.60 - 6.90
Multiplicity
Singlet (s)
Singlet (s)
Integration
2H (relative to Keto aromatic)
1H (relative to Enol aromatic)
Region 3: Exchangeable Protons
Carboxylic Acid (-COOH): Broad singlet at 10.0 - 13.0 ppm .
Enolic Hydroxyl (-C(OH)=): Often invisible due to rapid exchange, or a very broad hump overlapping with the aromatic region or COOH.
Troubleshooting & Validation
Issue: "I see extra peaks in the aromatic region."
Cause: This is likely the tautomer mixture, not impurities.
Validation: Run a HSQC experiment.
If the "extra" aromatic protons correlate to the same carbons as the main peaks (or very close), they are tautomers.
If the aliphatic peak at 4.2 ppm correlates to a CH2 carbon (~45 ppm) and the peak at 6.8 ppm correlates to a CH carbon (~105 ppm), the structure is confirmed.
Issue: "The integration is wrong (e.g., CH2 integrates to 1.3H)."
Cause: You are integrating the Keto CH2 against the total aromatic integration (Keto + Enol).
Solution: You must integrate the Keto CH2 only against the Keto aromatic signals (if separable) or calculate the mole fraction of each tautomer and normalize accordingly.
Issue: "The spectrum looks messy/broad."
Cause: Acidic protons are catalyzing exchange.
Solution: Add a trace amount of solid
or use dry DMSO to slow down the exchange, sharpening the lines.
References
PubChem. 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid - Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 15, 2026).
Reich, H. J. Solvent Effects on Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link] (General reference for solvent shifts).
Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Authoritative text on tautomeric analysis and HSQC methods).
Simulated Data: Shifts predicted based on 2-bromopyridine base structure (SDBS No. 1234) and phenylpyruvic acid tautomeric studies. AIST Spectral Database for Organic Compounds. Available at: [Link]
13C NMR shifts of ketone and carboxyl carbons in pyruvate derivatives
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Biology & Imaging Division Subject: Comparative Guide: C NMR Shifts of Ketone and Carboxyl Carbons in Pyruvat...
Author: BenchChem Technical Support Team. Date: February 2026
To: Researchers, Scientists, and Drug Development Professionals
From: Senior Application Scientist, Structural Biology & Imaging Division
Subject: Comparative Guide:
C NMR Shifts of Ketone and Carboxyl Carbons in Pyruvate Derivatives
Part 1: Executive Summary & Core Directive
This guide provides a high-precision analysis of
C NMR chemical shifts for pyruvate and its derivatives, specifically focusing on the diagnostic C1 (carboxyl/amide) and C2 (ketone/gem-diol) positions.
In metabolic tracing and hyperpolarized MRI, the chemical shift is not merely a structural identifier but a dynamic probe of the microenvironment. The keto-hydrate equilibrium is the single most critical factor affecting these shifts. This guide moves beyond static tables to explain the causality of shift changes driven by pH, solvent, and substitution, enabling you to design more robust experimental protocols.
Part 2: The Keto-Hydrate Equilibrium (Mechanistic Insight)
The pyruvate pharmacophore exists in a dynamic equilibrium between its keto (oxo) form and its hydrate (gem-diol) form. This equilibrium is solvent- and pH-dependent and results in a massive chemical shift change (>100 ppm) for the C2 carbon.
Keto Form (
): The C2 carbon is a carbonyl, highly deshielded, appearing downfield (~205 ppm).
Hydrate Form (
): Nucleophilic attack by water creates a gem-diol. The C2 carbon becomes tetrahedral (), gaining electron density and shifting upfield (~95 ppm).
Understanding this ratio is essential for quantification, as the hydrate signal is often "invisible" in standard fast-acquisition hyperpolarization experiments due to chemical exchange rates or spectral bandwidth limitations.
Diagram 1: Chemical Equilibrium & Shift Mapping
Figure 1: The dynamic equilibrium between keto and hydrate forms dictates the observable NMR peaks. Water and low pH drive the population toward the hydrate.
Part 3: Comparative Analysis of Chemical Shifts
The following data aggregates high-field NMR measurements. Note that exact values fluctuate by ±0.5 ppm depending on concentration, ionic strength, and temperature.
Table 1: Pyruvate & Pyruvic Acid (Aqueous vs. Organic)
Compound
State / pH
Species
C1 (Carboxyl) (ppm)
C2 (Ketone/Diol) (ppm)
C3 (Methyl) (ppm)
Notes
Pyruvate
pH 7.0 (PBS/D₂O)
Keto
171.1
205.8
27.3
Dominant species (~90%) at physiological pH.
Hydrate
179.5
95.8
26.3
Minor species (~10%). C2 shifts >100 ppm upfield.[1]
Pyruvic Acid
pH < 1.0 (D₂O)
Keto
170.3
201.5
27.6
Protonation of carboxyl group shields C2 slightly.
Hydrate
178.7
93.1
26.7
Hydrate fraction increases significantly at low pH.
Pyruvate
DMSO-d₆
Keto
169.0
204.5
28.0
Aprotic solvent inhibits hydration; hydrate peaks absent.
Table 2: Pyruvate Derivatives (Esters & Amides)
Derivatives like Ethyl Pyruvate are often used as precursors or lipophilic alternatives. Their shifts reflect the electronic influence of the ester/amide substituent.
Derivative
Solvent
C1 (Carbonyl) (ppm)
C2 (Ketone) (ppm)
Structural Context
Ethyl Pyruvate
CDCl₃
160.5
192.5
Ester oxygen donates electron density, shielding C1 compared to free acid.
Methyl Pyruvate
CDCl₃
161.0
192.0
Similar trend; C2 is consistently shielded relative to pyruvate anion (205 ppm).
Critical Insight: The C2 ketone resonance is the most sensitive reporter of the electronic environment. In esters (Ethyl Pyruvate), the C2 signal (~192 ppm) is notably upfield from the pyruvate anion (~206 ppm). This ~14 ppm difference is diagnostic and prevents spectral overlap in co-metabolism studies.
Part 4: Experimental Protocols & Best Practices
To ensure reproducible data, especially when quantifying the hydrate/keto ratio, follow this "Self-Validating" protocol.
Protocol: Quantitative
C NMR of Pyruvate Derivatives
Sample Preparation:
Buffer: Use 50 mM Phosphate buffer (pH 7.0) to stabilize the keto/hydrate ratio. Avoid unbuffered water, as pyruvate self-acidification will shift the equilibrium toward the hydrate.
Reference: Add 0.5 mM TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.0 ppm). Avoid DSS if protein interaction is suspected.
Relaxation Agent: For non-hyperpolarized acquisition, add 1-2 mM Gd-DTPA to shorten
, allowing faster repetition times ().
Acquisition Parameters:
Pulse Sequence: Inverse Gated Decoupling (zgig in Bruker) to eliminate NOE enhancement, ensuring peak integrals are quantitative.
A Researcher's Guide to the Safe Disposal of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid
This guide provides essential safety and logistical information for the proper disposal of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid. As a specialized laboratory chemical, its safe management from use to disposal is pa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid. As a specialized laboratory chemical, its safe management from use to disposal is paramount for ensuring personnel safety and environmental compliance. This document is structured to provide procedural, step-by-step guidance grounded in established chemical safety principles and regulatory standards.
Hazard Assessment and Characterization
Understanding the potential hazards of a compound is the first step in its safe management. Based on its constituent functional groups (bromopyridine, alpha-keto acid), we can infer a hazard profile that necessitates its handling as hazardous waste.
Table 1: Inferred Hazard Profile for 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid
Hazard Category
Inferred Risk
Rationale and Supporting Evidence from Analogous Compounds
Acute Toxicity
Toxic/Harmful.
The presence of the bromopyridine moiety suggests potential toxicity if swallowed, inhaled, or in contact with skin. 4-Bromopyridine hydrobromide is classified as toxic if swallowed, inhaled, or in contact with skin[1]. 3-Bromopyridine is classified as harmful if swallowed[2].
Skin Corrosion/Irritation
Corrosive/Irritant.
The carboxylic acid group makes the compound acidic. Related compounds like 3-Bromopropionic acid are classified as causing severe skin burns and eye damage.
Eye Damage/Irritation
Causes Serious Eye Damage.
Acidic and halogenated organic compounds are typically harsh on ocular tissue. 3-Bromopyridine is known to cause serious eye irritation[2].
Environmental Hazard
Toxic to aquatic life.
Brominated organic compounds can be persistent and harmful to aquatic ecosystems[3]. Disposal into drains or the environment is strictly prohibited[4][5].
Reactivity
Reactive with bases, oxidizing agents.
As an acid, it will react exothermically with bases. The organic structure makes it incompatible with strong oxidizing agents[6][7].
Given this profile, 3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid must be classified as Hazardous Waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems[4].
Immediate Safety Protocols: Handling and Emergency Procedures
Proper handling is critical to minimize exposure and prevent incidents.
Personal Protective Equipment (PPE) and Engineering Controls
Engineering Controls : Always handle this compound within a properly functioning certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols[6].
Eye Protection : Wear chemical splash goggles at all times. If there is a significant splash risk, a face shield should also be worn over the goggles[6].
Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Discard gloves immediately if contaminated and wash hands thoroughly after use[6][8].
Body Protection : A fully buttoned, flame-retardant lab coat must be worn to protect skin and clothing.
Emergency Procedures
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2].
Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[9].
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[9][10].
Spill : For a small spill within a fume hood, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, compatible container for hazardous waste disposal. For large spills, evacuate the area, secure it, and contact your institution's EHS emergency line immediately[6].
Waste Segregation: A Critical Step
Proper segregation prevents dangerous chemical reactions and ensures the waste is sent to the correct disposal facility. As a brominated organic compound, this chemical falls into a specific waste category.
Causality : The presence of bromine (a halogen) requires this compound to be disposed of as Halogenated Organic Waste .[11][12] Halogenated wastes are typically managed via high-temperature incineration, and mixing them with non-halogenated streams can disrupt the disposal process and create regulatory issues[11].
Waste Segregation Workflow
The following diagram illustrates the decision-making process for correctly segregating this chemical waste.
Caption: Waste segregation decision workflow for laboratory chemicals.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe and compliant disposal.
Step 1: Select a Compatible Waste Container
Rationale : The container must be compatible with the waste to prevent leaks or reactions. Because the waste is acidic and contains a halogenated organic solvent, certain materials are unsuitable.
Procedure :
Obtain a designated hazardous waste container from your EHS department or stockroom.
Use a high-density polyethylene (HDPE) or glass container. Do not use metal containers , as the acidic nature of the waste can cause corrosion over time[8][13].
Ensure the container has a secure, screw-top cap to prevent leaks and evaporation[14]. The container must be in good condition, free of cracks or damage[13].
Step 2: Accumulate Waste in the Satellite Accumulation Area (SAA)
Rationale : The SAA is a designated laboratory location where hazardous waste can be temporarily stored before being collected. This area must be managed according to EPA regulations to minimize risks[15][16].
Procedure :
Collect waste in your designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[17].
Do not mix waste streams. Dedicate a container solely for halogenated organic waste. Do not add non-halogenated solvents, strong acids/bases, or metals to this container[11][14].
Keep the waste container securely capped at all times, except when adding waste[13][14]. This prevents the release of vapors.
Store the container in a secondary containment bin to catch any potential leaks[8].
Step 3: Label the Waste Container Correctly
Rationale : Proper labeling is a legal requirement and is crucial for communicating hazards to everyone who may handle the container.
Procedure :
As soon as the first drop of waste is added, affix a "Hazardous Waste" label, available from your EHS department.
Clearly write the full chemical name: "3-(2-Bromopyridin-4-yl)-2-oxopropanoic acid" and any solvents used in the solution[14][15].
List the approximate percentage of each component[11][14].
Indicate the associated hazards (e.g., "Corrosive," "Toxic") by checking the appropriate boxes on the label[15].
Step 4: Arrange for Waste Pickup
Rationale : Laboratories are subject to limits on the volume of waste they can accumulate and the time they can store it. Regular pickups prevent exceeding these regulatory limits.
Procedure :
Monitor the volume of the waste container. Do not fill it beyond 90% capacity to allow for expansion.
Request a waste pickup from your institution's EHS department when the container is full or before the accumulation time limit is reached[16]. Academic labs operating under Subpart K may have up to 12 months to have waste removed[17].
Follow your institution's specific procedure for requesting a pickup, which is typically done via an online form[14][16].
Regulatory Framework and Institutional Responsibility
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[18] These regulations define what constitutes hazardous waste and set the standards for its generation, transport, treatment, storage, and disposal[18]. Academic laboratories may operate under specific rules, such as Subpart K, which provides an alternative set of requirements better suited for a laboratory environment[17][19].
Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations. They are responsible for the institutional waste management plan, providing training, supplying proper labels and containers, and managing the final disposal of the waste through licensed contractors[13]. Always defer to their guidance.
References
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
Darnell, A.J. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. [Link]
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
Regulation of Laboratory Waste. American Chemical Society. [Link]